molecular formula C17H9Cl2F2N5OS B3557525 7-(CHLORODIFLUOROMETHYL)-N-(2-CHLOROPYRIDIN-3-YL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

7-(CHLORODIFLUOROMETHYL)-N-(2-CHLOROPYRIDIN-3-YL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B3557525
M. Wt: 440.3 g/mol
InChI Key: TUPRIPVYSCNQIK-UHFFFAOYSA-N
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Description

7-(CHLORODIFLUOROMETHYL)-N-(2-CHLOROPYRIDIN-3-YL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Properties

IUPAC Name

7-[chloro(difluoro)methyl]-N-(2-chloropyridin-3-yl)-5-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2F2N5OS/c18-15-9(3-1-5-22-15)24-16(27)11-8-14-23-10(12-4-2-6-28-12)7-13(17(19,20)21)26(14)25-11/h1-8H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPRIPVYSCNQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(CHLORODIFLUOROMETHYL)-N-(2-CHLOROPYRIDIN-3-YL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include chlorodifluoromethylated compounds, chloropyridines, thiophenes, and pyrazolo[1,5-a]pyrimidines. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the chlorodifluoromethyl group.

    Cyclization: reactions to form the pyrazolo[1,5-a]pyrimidine core.

    Amidation: reactions to attach the carboxamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: to accelerate reactions.

    Solvents: to dissolve reactants and control reaction rates.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-(CHLORODIFLUOROMETHYL)-N-(2-CHLOROPYRIDIN-3-YL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reducing agents like lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biology, it may serve as a probe to study biological pathways or as a lead compound in drug discovery. Its interactions with biological targets can provide insights into cellular processes.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties. Research into its mechanism of action can lead to the development of new therapeutic agents.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(CHLORODIFLUOROMETHYL)-N-(2-CHLOROPYRIDIN-3-YL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: A class of compounds with similar core structures but different substituents.

    Chlorodifluoromethylated compounds: Compounds containing the chlorodifluoromethyl group, which imparts unique chemical properties.

    Thiophene derivatives: Compounds containing the thiophene ring, known for their aromaticity and stability.

Uniqueness

The uniqueness of 7-(CHLORODIFLUOROMETHYL)-N-(2-CHLOROPYRIDIN-3-YL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(CHLORODIFLUOROMETHYL)-N-(2-CHLOROPYRIDIN-3-YL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
7-(CHLORODIFLUOROMETHYL)-N-(2-CHLOROPYRIDIN-3-YL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

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